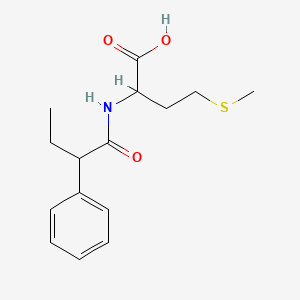

N-(1-Oxo-2-phenylbutyl)-DL-methionine

Description

N-(1-Oxo-2-phenylbutyl)-DL-methionine is a chemically modified derivative of DL-methionine, a sulfur-containing amino acid critical in protein synthesis and metabolic processes. Such modifications typically alter solubility, bioavailability, and functional properties compared to unmodified methionine. Methionine derivatives are widely used in pharmaceuticals, animal nutrition, and industrial applications due to their roles in methylation, detoxification, and antioxidant activity .

Properties

CAS No. |

92702-71-1 |

|---|---|

Molecular Formula |

C15H21NO3S |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

4-methylsulfanyl-2-(2-phenylbutanoylamino)butanoic acid |

InChI |

InChI=1S/C15H21NO3S/c1-3-12(11-7-5-4-6-8-11)14(17)16-13(15(18)19)9-10-20-2/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,17)(H,18,19) |

InChI Key |

PPPZIKYQTYHWJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxo-2-phenylbutyl)-DL-methionine typically involves the acylation of methionine with 1-oxo-2-phenylbutyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acyl chlorides and anhydrides, which facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-2-phenylbutyl)-DL-methionine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Biological Significance

N-(1-Oxo-2-phenylbutyl)-DL-methionine is a derivative of methionine, an essential amino acid known for its role in protein synthesis and as a precursor to various bioactive compounds. Methionine plays a crucial role in methylation processes, which are vital for DNA synthesis and repair, as well as in the production of neurotransmitters and hormones.

Antioxidant Properties

Research indicates that methionine derivatives exhibit antioxidant properties, which can be beneficial in reducing oxidative stress. For example, studies have demonstrated that supplementation with methionine can enhance the antioxidant capacity of organisms, potentially mitigating oxidative damage during stress conditions .

Animal Feed Supplementation

This compound has been explored as a feed additive in aquaculture and livestock nutrition. Its inclusion in diets for juvenile Pacific white shrimp has shown improvements in growth performance, protein metabolism, and overall health . The compound aids in enhancing the immune response and reducing malondialdehyde levels, indicating its role in oxidative stress management.

Human Nutrition

In human nutrition, methionine supplementation has been evaluated for its effects on metabolic health. Studies have shown that methionine can influence lipid metabolism and may play a role in managing conditions such as obesity and metabolic syndrome . The incorporation of this compound into dietary formulations could provide additional benefits due to its unique structure.

Drug Development

The unique chemical structure of this compound positions it as a potential candidate for drug development. Its ability to interact with biological systems through various mechanisms makes it suitable for further exploration as a therapeutic agent against diseases characterized by oxidative stress or inflammation.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies provide insights into the compound's potential efficacy and mechanism of action at the molecular level, paving the way for future pharmacological applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(1-Oxo-2-phenylbutyl)-DL-methionine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Comparison with Similar Methionine Derivatives

Structural and Functional Comparisons

DL-Methionine

- Structure: (2RS)-2-amino-4-(methylsulfanyl)butanoic acid.

- Applications : Used in animal feed (to optimize growth and feed efficiency), pharmaceuticals (hepatic therapeutics), and industrial synthesis .

- Key Data :

N-Acetyl-DL-Methionine

- Structure : Acetylated form of DL-methionine.

- Applications: Cosmetic and surfactant industries; regulated for purity (≥98% C₇H₁₃NO₃S) .

- Key Data :

DL-Hydroxy-Methionine (MHA)

- Structure: Hydroxy analogue of methionine (e.g., DL-2-hydroxy-4-methylthiobutanoic acid).

- Applications: Alternative to DL-methionine in animal feed due to non-inferior efficacy and cost-effectiveness .

- Key Data: Broiler studies: Non-inferior to DL-methionine in growth performance at equivalent doses . Absorption: Lower bioavailability (~65–80% of DL-methionine) but compensates with higher dosing .

N-(1-Oxo-2-phenylbutyl)-DL-Methionine

- Structure : Acylated with a 1-oxo-2-phenylbutyl group, introducing aromatic and ketone functionalities.

- Inferred Properties: Likely reduced water solubility compared to DL-methionine due to the hydrophobic phenyl group. Potential applications in specialty pharmaceuticals or industrial catalysis, analogous to other acylated methionine derivatives .

Animal Nutrition

Industrial and Pharmaceutical Use

Key Research Findings

- Antagonistic Effects: DL-methionine combined with Bacillus thuringiensis israelensis (BTI) shows species-dependent efficacy (additive in Anopheles, antagonistic in Aedes) .

- Synthetic Efficiency : Enzymatic resolution of N-Ac-DL-methionine achieves 85% L-methionine recovery, highlighting industrial scalability .

- Regulatory Status : DL-methionine hydroxy analogues are approved as feed additives under EU regulations .

Biological Activity

N-(1-Oxo-2-phenylbutyl)-DL-methionine, a derivative of methionine, has garnered attention for its potential biological activities. This compound, characterized by its unique structure, plays a significant role in various biological processes. Methionine itself is an essential amino acid involved in protein synthesis, metabolism, and antioxidant defense mechanisms. The biological activity of this compound can be explored through its metabolic pathways, physiological effects, and potential therapeutic applications.

- Molecular Formula : C15H21NO3S

- Molecular Weight : 295.3971 g/mol

- CAS Number : 92702-71-1

Metabolic Pathways

Methionine metabolism encompasses several pathways that influence its biological activity. The primary pathways include:

- Methionine Cycle : Involves the conversion of methionine to S-adenosylmethionine (SAM), a crucial methyl donor in various biochemical reactions.

- Transsulfuration Pathway : Converts homocysteine to cysteine, contributing to the synthesis of glutathione, an important antioxidant.

- Methionine Salvage Pathway : Regenerates methionine from its metabolites, ensuring a continuous supply of this amino acid for metabolic functions.

Antioxidant Properties

This compound exhibits antioxidant properties by participating in the neutralization of reactive oxygen species (ROS). Methionine residues are known to be targets for oxidation; thus, this compound may help protect cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that methionine derivatives can modulate inflammatory responses. This compound may influence cytokine production and reduce inflammation through its metabolic byproducts .

Neuroprotective Potential

Studies have suggested that methionine and its derivatives could play a role in neuroprotection by modulating neurotransmitter systems and reducing excitotoxicity associated with conditions like Alzheimer's disease .

Study on Methionine Derivatives

A study published in Molecules evaluated the effects of various methionine derivatives on cellular health. This compound was found to enhance cell viability under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Clinical Implications

In clinical settings, the modulation of methionine metabolism has been linked to improved outcomes in metabolic disorders. For instance, methionine restriction has been shown to extend lifespan and improve metabolic health across species . This suggests that compounds like this compound could have therapeutic applications in age-related diseases.

Research Findings

| Study | Findings |

|---|---|

| Basisty et al., 2016 | Reduction of mitochondrial ROS levels enhances longevity in model organisms. |

| Kabil et al., 2014 | H2S produced from methionine metabolism acts as a cytoprotectant against oxidative stress. |

| Levine et al., 1996 | Methionine serves as an endogenous antioxidant and is crucial for protein synthesis. |

Q & A

Q. What analytical techniques are recommended for synthesizing and characterizing N-(1-Oxo-2-phenylbutyl)-DL-methionine to confirm structural integrity and purity?

To ensure structural fidelity, researchers should employ nuclear magnetic resonance (NMR) for elucidating the compound’s stereochemistry and functional groups, mass spectrometry (MS) for molecular weight confirmation, and liquid chromatography (LC) for purity assessment. These methods align with pharmacopeial standards for DL-methionine derivatives, which require traceability and compliance with regulatory guidelines . For derivatives like N-acetyl-DL-methionine, analogous protocols involving SMILES notation and InChI identifiers can guide characterization .

Q. How should dose-response experiments be designed to evaluate the biological efficacy of this compound in animal models?

A robust design involves:

- Stratified dosing : Testing multiple concentrations (e.g., 0.0–2.65 g/kg feed) to establish linear or nonlinear relationships, as demonstrated in quail studies assessing DL-methionine’s impact on serum HDL and IgG levels .

- Replication : Using ≥35 replicates per group to ensure statistical power, as seen in trials comparing DL-methionine and hydroxy-analogue efficacy .

- Baseline controls : Including diets deficient in methionine to isolate the compound’s effects .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in bioefficacy comparisons between this compound and other methionine derivatives?

Q. How do factorial experimental designs enhance the study of interactions between this compound and dietary variables?

Factorial designs (e.g., 2×4 arrangements) isolate interactions between methionine levels and factors like protein sources or stressors. For instance, broiler trials tested 2 methionine sources × 4 levels to evaluate growth performance and carcass yields, revealing DL-methionine’s superior efficacy over hydroxy-analogues . Applying this to this compound could clarify synergies with antioxidants or detoxifying agents in aflatoxin-contaminated diets .

Q. How can researchers assess the impact of structural modifications (e.g., N-(1-Oxo-2-phenylbutyl) substitution) on methionine’s metabolic pathways?

- Isotopic labeling : Track metabolic fate using ¹³C or ¹⁵N isotopes, as seen in studies on methionine’s role in sulfur amino acid metabolism .

- Enzymatic assays : Compare the compound’s uptake by methionine transporters (e.g., SLC43A1) with unmodified DL-methionine, referencing N-acetyl-DL-methionine’s altered solubility and bioavailability .

- Oxidative stress markers : Measure malondialdehyde (MDA) and total antioxidant capacity (TAC) to evaluate protective effects against ROS, as done in poultry trials .

Q. What methodologies validate the therapeutic potential of this compound in wound healing or detoxification models?

- Burn/wound models : Parenteral administration in protein-depleted rodents, monitoring healing rates via histology and collagen synthesis markers, as demonstrated for DL-methionine .

- Detoxification assays : Co-supplementation with aflatoxin-contaminated diets to assess mitigation of hepatotoxicity, leveraging protocols from broiler studies on methionine’s antioxidant role .

Methodological Considerations

- Avoiding commercial bias : Focus on peer-reviewed studies (e.g., meta-analyses , factorial trials ) rather than production cost reports .

- Data interpretation : Use equivalence testing (e.g., two-one-sided t-tests) to validate non-inferiority between methionine sources .

- Ethical compliance : Ensure animal welfare standards align with institutional guidelines, particularly in long-term toxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.